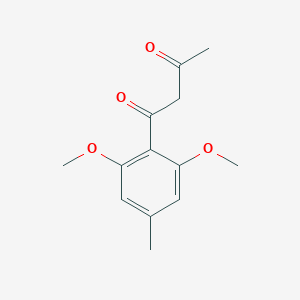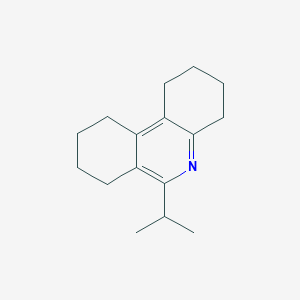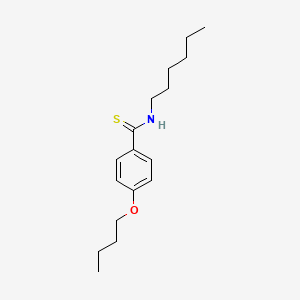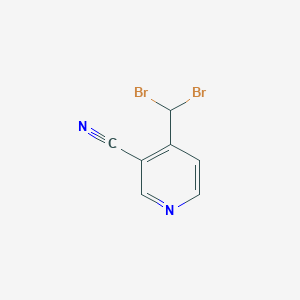![molecular formula C13H21NO2 B14517423 5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione CAS No. 62663-74-5](/img/structure/B14517423.png)
5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione is an organic compound with a complex structure featuring a cyclohexane ring substituted with an ethyl group and a butylidene group containing a methylamino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione typically involves the Michael addition reaction. This reaction is characterized by the 1,4-addition of a resonance-stabilized carbanion to an activated olefin, such as an α,β-unsaturated carbonyl compound . The reaction conditions often include the use of a base catalyst and a suitable solvent to facilitate the addition process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Michael addition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexane derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific molecular pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction kinetics are essential to understand its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cyclohexane derivatives with different substituents, such as:
- 5-Ethyl-2-[1-(amino)butylidene]cyclohexane-1,3-dione
- 5-Methyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione
- 5-Ethyl-2-[1-(methylamino)propylidene]cyclohexane-1,3-dione
Uniqueness
The uniqueness of 5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
62663-74-5 |
|---|---|
Molekularformel |
C13H21NO2 |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
5-ethyl-3-hydroxy-2-(N-methyl-C-propylcarbonimidoyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H21NO2/c1-4-6-10(14-3)13-11(15)7-9(5-2)8-12(13)16/h9,15H,4-8H2,1-3H3 |
InChI-Schlüssel |
GZRIHINANMEWFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=NC)C1=C(CC(CC1=O)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)


![4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14517371.png)
![N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide](/img/structure/B14517376.png)
![Tetrazolo[1,5-a]quinazoline-5(1H)-thione](/img/structure/B14517385.png)


![Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate](/img/structure/B14517410.png)

![2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol](/img/structure/B14517419.png)


